sodium;1-ethylimidazole-2-carboxylate
Description
Sodium 1-ethylimidazole-2-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with an ethyl group at the N1 position and a carboxylate group at the C2 position, neutralized by a sodium ion. This structure confers unique physicochemical properties, such as enhanced water solubility due to the ionic carboxylate group and tunable reactivity influenced by the ethyl substituent.
Properties
IUPAC Name |
sodium;1-ethylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.Na/c1-2-8-4-3-7-5(8)6(9)10;/h3-4H,2H2,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVSIPXDVKZZEC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reacting starting materials: The synthesis begins with the reaction of specific starting materials under controlled conditions.
Catalysts and solvents: Catalysts and solvents are often used to facilitate the reaction and improve yield.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
sodium;1-ethylimidazole-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: In substitution reactions, one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
sodium;1-ethylimidazole-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: this compound is utilized in industrial processes, including the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of sodium;1-ethylimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function, and triggering a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-Methylimidazole-2-carboxylate (C₇H₁₀N₂O₂)
- Structure : Methyl group at N1, ethyl ester at C2 (vs. sodium carboxylate in the target compound).
- Solubility: Soluble in dichloromethane, ether, ethyl acetate, and methanol .
- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
- Key Difference : The ester group reduces polarity compared to the sodium carboxylate, limiting water solubility.
1,3-Dimethylimidazolium-2-carboxylate (C₆H₈N₂O₂)
- Structure : Zwitterionic salt with methyl groups at N1 and N3, carboxylate at C2.
- Reactivity : Acts as a catalyst for synthesizing vicinal diols from cyclic carbonates under mild conditions .
- Key Difference: Zwitterionic nature enables dual functionality (acid-base catalysis), unlike the monofunctional sodium salt.
Heterocyclic Carboxylate Salts Beyond Imidazole
Sodium 5-Methylthiazole-2-carboxylate (C₅H₄NNaO₂S)
- Structure : Thiazole ring (sulfur and nitrogen) substituted with methyl at C5 and carboxylate at C2.
- Key Difference : Thiazole’s sulfur atom alters electronic properties and bioavailability compared to imidazole derivatives.
1-[2-(1,2,3-Triazol-1-yl)ethyl]imidazole-2-carboxylic Acid (C₈H₉N₅O₂)
- Structure : Imidazole ring with triazole-ethyl substituent at N1 and carboxylic acid at C2.
- Reactivity : The free carboxylic acid group allows for further functionalization (e.g., esterification) .
- Key Difference : Protonated carboxylic acid (vs. sodium salt) reduces solubility in polar solvents.
Physicochemical and Functional Comparisons
Table 1: Comparative Properties of Sodium 1-Ethylimidazole-2-carboxylate and Analogues
Thermal and Stability Behavior
- Sodium carboxylates (e.g., sodium 4-methoxybenzoate) exhibit high thermal stability, decomposing above 300°C . This suggests sodium 1-ethylimidazole-2-carboxylate may share similar robustness, advantageous for high-temperature reactions.

- In contrast, ester derivatives like ethyl 1-methylimidazole-2-carboxylate are less thermally stable due to ester linkage susceptibility to hydrolysis .
Reactivity and Catalytic Potential
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

